10058-F4
CAS No.: 403811-55-2
Cat. No.: VC0515627
Molecular Formula: C12H11NOS2
Molecular Weight: 249.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 403811-55-2 |
---|---|
Molecular Formula | C12H11NOS2 |
Molecular Weight | 249.4 g/mol |
IUPAC Name | 5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15) |
Standard InChI Key | SVXDHPADAXBMFB-UHFFFAOYSA-N |
Isomeric SMILES | CCC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |
SMILES | CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Canonical SMILES | CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Appearance | Yellow solid powder |
Introduction
Chemical Structure and Physicochemical Properties
10058-F4 is a thiazolidinone derivative characterized by a benzylidene substituent at position 5 of the thiazolidin-4-one core. Its molecular formula is C₁₂H₁₁NOS₂, with a molecular weight of 249.35 g/mol . The compound exhibits moderate solubility in polar organic solvents, including dimethyl sulfoxide (DMSO; 60 mg/mL) and ethanol (20 mg/mL), but limited aqueous solubility .
Table 1: Key Physicochemical Properties of 10058-F4
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₁NOS₂ | |
Molecular Weight | 249.35 g/mol | |
CAS Number | 403811-55-2 | |
Purity | ≥95–99% | |
Solubility | DMSO (60 mg/mL) |
The structural specificity of 10058-F4 enables selective binding to the c-Myc bHLH-Zip domain, preventing its interaction with Max, a critical step in c-Myc-mediated transcriptional activation .
Mechanism of Action: Targeting c-Myc Signaling
c-Myc’s Role in Oncogenesis
c-Myc regulates ~15% of the human genome, driving expression of genes involved in cell cycle progression (e.g., CDK4, Cyclin D), metabolism (e.g., LDHA, GLUT1), and apoptosis suppression (e.g., Bcl-2) . Overexpression of c-Myc is observed in >70% of cancers, making it a high-priority therapeutic target .
Inhibition of c-Myc-Max Dimerization
10058-F4 binds to c-Myc at residues 402–412, disrupting its heterodimerization with Max and subsequent DNA binding . This inhibition reduces transcriptional activation of pro-proliferative genes (e.g., hTERT, CIP2A) while upregulating cyclin-dependent kinase inhibitors (p21, p27) . In K562 chronic myeloid leukemia (CML) cells, 10058-F4 decreased c-Myc mRNA levels by 60% and suppressed downstream targets PP2A and hTERT, leading to G1 arrest .
Preclinical Anticancer Efficacy
Acute Myeloid Leukemia (AML)
In HL-60 and U937 AML cells, 10058-F4 (50 μM, 48 hours) induced:
-
G1 Arrest: 40–50% increase in G0/G1 population via upregulation of p21 and p27 .
-
Apoptosis: 3-fold elevation in Bax/Bcl-2 ratio, cytochrome c release, and caspase-3/7/9 activation .
-
Differentiation: Enhanced CD11b and CD14 expression, markers of myeloid differentiation .
Chronic Myeloid Leukemia (CML)
In BCR-ABL⁺ K562 cells, 10058-F4 (40 μM, 48 hours) synergized with imatinib (IC₅₀ reduction from 1.2 μM to 0.4 μM) . Mechanistically, this synergy correlated with NF-κB pathway suppression and Bax/Bad upregulation .
Ovarian Cancer
10058-F4 (30 μM, 72 hours) inhibited 2008C13 ovarian cancer cell proliferation by 70% and enhanced paclitaxel cytotoxicity by 40% . Key effects included:
-
FOXO Activation: 2–3-fold increases in FOXO1, FOXO3, and FOXO4 mRNA .
-
ROS Induction: 2.5-fold rise in reactive oxygen species (ROS), triggering apoptosis via PUMA and FasL .
Colon Cancer
In xenograft models, 10058-F4 (25 mg/kg, daily) reduced tumor volume by 60% when combined with 5-fluorouracil, compared to 35% with 5-FU alone .
Pharmacokinetic Challenges and Limitations
Despite its efficacy in vitro, 10058-F4 faces pharmacokinetic hurdles:
-
Poor Bioavailability: Rapid clearance (t₁/₂ = 1.2 hours in mice) and low plasma stability limit in vivo utility .
-
Solubility Issues: Aqueous solubility <0.1 mg/mL necessitates DMSO-based formulations, complicating clinical translation .
-
Off-Target Effects: At >100 μM, nonspecific inhibition of JAK2 and ERK has been observed .
Future Directions and Clinical Implications
Structural Optimization
Second-generation analogs with improved solubility (e.g., PEGylated derivatives) and reduced off-target activity are under development .
Combination Therapies
-
NF-κB Inhibitors: Bortezomib pretreatment sensitizes AML cells to 10058-F4, reducing IC₅₀ by 50% .
-
Immunotherapy: c-Myc inhibition may enhance PD-1/PD-L1 checkpoint efficacy by reducing tumor immune evasion .
Biomarker-Driven Trials
Patient selection based on c-Myc overexpression (IHC ≥2+) or MYC amplification (FISH) could optimize clinical responses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume